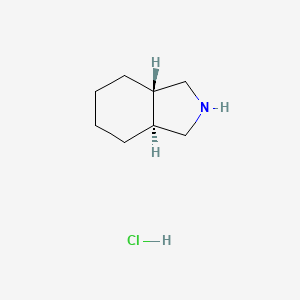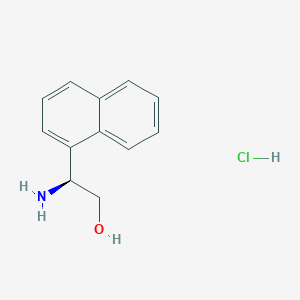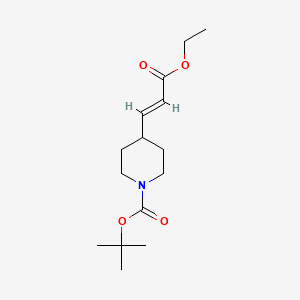
2-TERT-BUTYLTHIOBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-TERT-BUTYLTHIOBENZAMIDE is an organic compound characterized by the presence of a tert-butyl group attached to a thiobenzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process .
Industrial Production Methods: Industrial production methods for 2-TERT-BUTYLTHIOBENZAMIDE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, minimizing the use of hazardous reagents and maximizing the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-TERT-BUTYLTHIOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-TERT-BUTYLTHIOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-TERT-BUTYLTHIOBENZAMIDE involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound can inhibit certain enzymes or receptors, thereby exerting its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Thiobenzamide: Shares a similar structure but lacks the tert-butyl group.
N-tert-Butylbenzamide: Similar but without the sulfur atom.
Benzothiazole derivatives: These compounds have a benzothiazole ring and exhibit similar biological activities
Uniqueness: 2-TERT-BUTYLTHIOBENZAMIDE is unique due to the presence of both the tert-butyl group and the thiobenzamide structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
170098-21-2 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.3085 |
Synonyms |
2-TERT-BUTYLTHIOBENZAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)



![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
